![molecular formula C11H20N2O4S B13564437 Tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13564437.png)
Tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate is a synthetic compound that belongs to the class of azaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom. The presence of the sulfamoyl group and the tert-butyl ester makes this compound particularly interesting for various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-sulfamoyl-2-azaspiro[33]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized using a cycloaddition reaction involving a suitable diene and dienophile. This step is often carried out under inert atmosphere and at elevated temperatures to ensure high yield and selectivity.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a nucleophilic substitution reaction using a sulfamoyl chloride reagent. This step typically requires the presence of a base, such as triethylamine, to neutralize the generated hydrochloric acid.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps, such as recrystallization and chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfonic acid derivatives.
Reduction: Reduction of the sulfamoyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sulfamoyl chloride in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted azaspiro compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in drug discovery and development.
Biology: It serves as a probe to study the biological activity of spirocyclic compounds and their interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound lacks the sulfamoyl group but shares the spirocyclic core structure.
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate: This compound has a hydroxyl group instead of the sulfamoyl group.
Uniqueness
Tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. The sulfamoyl group enhances the compound’s solubility, stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and development.
Propiedades
Fórmula molecular |
C11H20N2O4S |
|---|---|
Peso molecular |
276.35 g/mol |
Nombre IUPAC |
tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O4S/c1-10(2,3)17-9(14)13-6-11(7-13)4-8(5-11)18(12,15)16/h8H,4-7H2,1-3H3,(H2,12,15,16) |
Clave InChI |
RTPBYNMVSHTAEI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


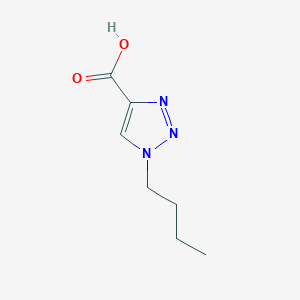

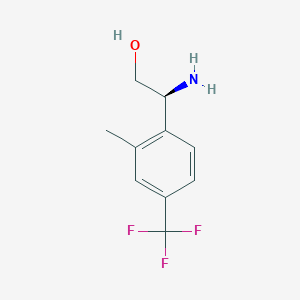
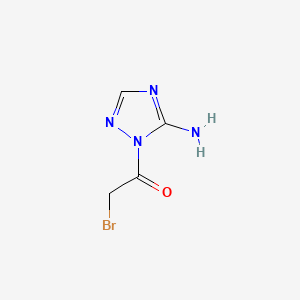
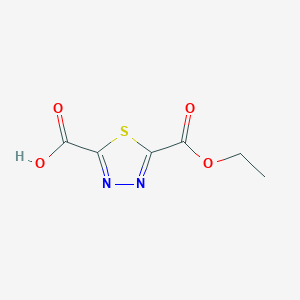
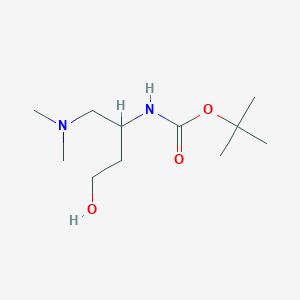
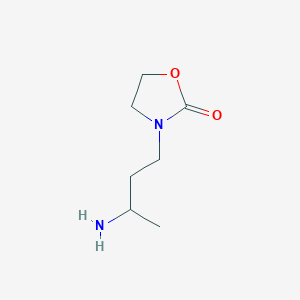

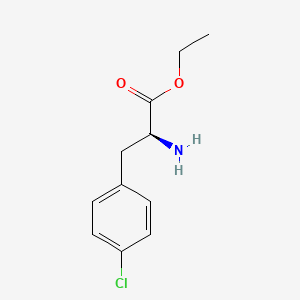
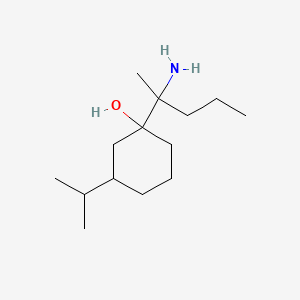
![8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane](/img/structure/B13564419.png)

